![molecular formula C18H13N3O2S B2605636 (2Z)-2-(benzenesulfonyl)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile CAS No. 477710-87-5](/img/structure/B2605636.png)
(2Z)-2-(benzenesulfonyl)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile
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Description
(2Z)-2-(benzenesulfonyl)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile, also known as BPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPP belongs to the family of pyrazole-containing compounds and has been found to exhibit a range of interesting properties that make it a promising candidate for various research applications.
Scientific Research Applications
Antimicrobial Evaluation
A novel series of pyrazolo[1,5-a]pyrimidine ring systems incorporating the phenylsulfonyl moiety, including compounds related to "(2Z)-2-(benzenesulfonyl)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile," have been synthesized and evaluated for their antimicrobial properties. These sulfone derivatives have shown significant antimicrobial activity, surpassing that of reference drugs in some cases, highlighting their potential as effective antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Crystal Structure Analysis
The crystal structures of compounds containing the 1-arenesulfonyl-1H-pyrazol-3-yl motif have been reported, providing insights into the conformational differences that may influence biological activity. This research aids in understanding the structural basis for the activity of such compounds in antileishmania studies (Borges et al., 2014).
Cyclometalation Reactions
Compounds with pyrazolylmethylbenzene subunits, similar to the core structure of interest, undergo cyclometalation reactions. This research explores the formation of complexes with metals, such as palladium and ruthenium, offering potential applications in catalysis and material science (Hartshorn & Steel, 1998).
Antimicrobial Activities of Novel Compounds
Research on novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives has shown these compounds to possess antimicrobial properties. This highlights the importance of the CN functional group, related to the compound of interest, in contributing to antimicrobial activity (Al‐Azmi & Mahmoud, 2020).
Carbonic Anhydrase Inhibition Studies
The inhibitory effects of 1,3,5-trisubstituted-pyrazolines on carbonic anhydrase I and II have been investigated, showcasing the potential of these compounds, which share structural similarities with "(2Z)-2-(benzenesulfonyl)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile," in therapeutic applications related to enzyme inhibition (Gul et al., 2016).
properties
IUPAC Name |
(Z)-2-(benzenesulfonyl)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c19-12-17(24(22,23)16-9-5-2-6-10-16)11-15-13-20-21-18(15)14-7-3-1-4-8-14/h1-11,13H,(H,20,21)/b17-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INPBEHSPAQVCGH-BOPFTXTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)/C=C(/C#N)\S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(benzenesulfonyl)-3-(3-phenyl-1H-pyrazol-4-yl)prop-2-enenitrile |
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